6-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)pyridin-2-amine
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Overview
Description
6-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)pyridin-2-amine is a heterocyclic compound that contains both a thiazole and a pyridine ringThe thiazole ring, in particular, is known for its biological activity and is found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)pyridin-2-amine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a substituted aminonitrile with dithioacids or isothiocyanates . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography would be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazole and pyridine derivatives .
Scientific Research Applications
6-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.
Biological Studies: It serves as a probe for studying enzyme mechanisms and receptor interactions in biological systems.
Mechanism of Action
The mechanism of action of 6-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes by binding to their active sites or block receptors by occupying their ligand-binding domains . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Uniqueness
6-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)pyridin-2-amine is unique due to its combination of a thiazole and pyridine ring, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H13N3S |
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Molecular Weight |
207.30 g/mol |
IUPAC Name |
5-methyl-N-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H13N3S/c1-7-4-3-5-9(12-7)13-10-11-6-8(2)14-10/h3-5,8H,6H2,1-2H3,(H,11,12,13) |
InChI Key |
CMHNKMRKUZJKCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)NC2=CC=CC(=N2)C |
Origin of Product |
United States |
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